2-[4-[2-(3-Methylpyridin-1-ium-1-yl)acetyl]phenyl]isoindole-1,3-dione;bromide
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Overview
Description
2-[4-[2-(3-Methylpyridin-1-ium-1-yl)acetyl]phenyl]isoindole-1,3-dione;bromide is a complex organic compound that features a pyridinium ion, an isoindole-1,3-dione moiety, and a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(3-Methylpyridin-1-ium-1-yl)acetyl]phenyl]isoindole-1,3-dione;bromide typically involves multiple steps. One common method starts with the preparation of the isoindole-1,3-dione core, which can be synthesized from o-phthalic acids or anhydrides reacting with amines in a solvent such as isopropanol and water under reflux conditions, using a catalyst like SiO2-tpy-Nb . The pyridinium ion is then introduced through a nucleophilic substitution reaction involving 3-methylpyridine and an appropriate alkylating agent, followed by coupling with the isoindole-1,3-dione derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(3-Methylpyridin-1-ium-1-yl)acetyl]phenyl]isoindole-1,3-dione;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinium ion, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
2-[4-[2-(3-Methylpyridin-1-ium-1-yl)acetyl]phenyl]isoindole-1,3-dione;bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe or dye due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-[2-(3-Methylpyridin-1-ium-1-yl)acetyl]phenyl]isoindole-1,3-dione;bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleic acids or proteins, potentially disrupting their normal function. The isoindole-1,3-dione moiety may also participate in redox reactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Quinoline derivatives: Used in the treatment of malaria and other diseases due to their potent biological activity.
Isoindoline-1,3-dione derivatives: Explored for their potential in pharmaceutical synthesis and as polymer additives.
Uniqueness
2-[4-[2-(3-Methylpyridin-1-ium-1-yl)acetyl]phenyl]isoindole-1,3-dione;bromide is unique due to its combination of a pyridinium ion and an isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[2-(3-methylpyridin-1-ium-1-yl)acetyl]phenyl]isoindole-1,3-dione;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N2O3.BrH/c1-15-5-4-12-23(13-15)14-20(25)16-8-10-17(11-9-16)24-21(26)18-6-2-3-7-19(18)22(24)27;/h2-13H,14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKJYUDJEDKQEE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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